molecular formula C17H14FN3O2S B2663113 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234807-40-9

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2663113
CAS No.: 1234807-40-9
M. Wt: 343.38
InChI Key: NMJJGJOZHAUHDR-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative characterized by three key substituents:

  • Position 1: A 4-fluorophenyl group, contributing electron-withdrawing effects and influencing aromatic interactions.
  • Position 5: A 3-nitrophenyl group, introducing steric bulk and strong electron-withdrawing properties.

This compound’s structure suggests applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation, given the structural resemblance to known bioactive imidazoles .

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJJGJOZHAUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethylthiourea under acidic conditions to yield the desired imidazole compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including the compound . Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF (breast cancer) cells.

  • Mechanism of Action : The compound exhibits cytotoxicity by disrupting cellular processes essential for cancer cell survival.
  • Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth, demonstrating its potential as an effective anticancer agent .
Study Cell Line IC50 (μM) Effect
Study 1MCF25.72 ± 3.95Induces apoptosis
Study 2U8745.2 ± 13.0Cytotoxicity observed

Anesthetic Properties

The compound has been evaluated for its anesthetic effects, particularly as an adjunct to isoflurane anesthesia.

  • Study Findings : It was found to reduce the Minimum Alveolar Concentration (MAC) required for isoflurane, indicating its anesthetic-sparing effect.
  • Quantitative Analysis : The reduction in MAC was significant, suggesting that the compound enhances the efficacy of existing anesthetics .
Dosage (μg/Kg) MAC Reduction (%) Mean Arterial Blood Pressure Change (%) Heart Rate Change (bpm)
1-916113
10-165884
100-396275

Platelet Aggregation Inhibition

The compound has also been studied for its ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events.

  • Experimental Results : Inhibition studies showed that it effectively reduced platelet aggregation induced by epinephrine, comparable to established agents like medetomidine .
Compound pIC50 (μM) with AspirinpIC50 (μM) without Aspirin
Medetomidine5.48 ± 0.206.28 ± 0.17
Present Compound5.47 ± 0.165.83 ± 0.16

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity. The ethylsulfanyl group may also play a role in its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Position 1 Position 2 Position 5 Key Applications/Properties
Target Compound 4-Fluorophenyl Ethylsulfanyl 3-Nitrophenyl Potential kinase inhibition; high lipophilicity
SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) 4-Fluorophenyl 4-Hydroxyphenyl 4-Pyridyl p38 MAPK inhibitor; hydrogen-bonding capability
SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole) 4-Fluorophenyl 4-Methylsulfinylphenyl 4-Pyridyl p38 MAPK inhibitor; enhanced metabolic stability
PD169316 (4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole) 4-Fluorophenyl 4-Nitrophenyl 4-Pyridyl JNK/SAPK pathway inhibition; strong electron withdrawal
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-Trifluoromethoxyphenyl Thiol (-SH) 3-Nitrophenyl Reactive thiol group; potential redox activity
1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole Methyl 4-Fluorophenyl Nitro (-NO₂) Simpler structure; reduced steric hindrance
Position 2 Modifications
  • Ethylsulfanyl vs. Hydroxyphenyl/Methylsulfinylphenyl (SB Series) :
    The ethylsulfanyl group in the target compound lacks the hydrogen-bonding capability of SB202190’s hydroxyphenyl or the polar sulfoxide in SB203580. This may reduce affinity for kinases requiring polar interactions but improve membrane permeability due to increased lipophilicity .
  • Ethylsulfanyl vs. In contrast, the ethylsulfanyl group offers greater metabolic stability .
Position 5 Modifications
  • 3-Nitrophenyl vs. Pyridyl (SB Series/PD169316) :
    The 3-nitrophenyl group introduces steric bulk and electron withdrawal, which may hinder binding to kinases preferring planar aromatic systems (e.g., pyridyl in SB compounds). However, it could enhance interactions with hydrophobic enzyme pockets .
  • 3-Nitrophenyl vs. Nitro () : The nitro group at position 5 in 1-methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole is smaller, reducing steric hindrance but limiting π-π stacking interactions compared to the 3-nitrophenyl group .

Biological Activity

The compound 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. Imidazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14F N3O2S
  • Molecular Weight : 295.34 g/mol

This compound features an ethylsulfanyl group, a fluorophenyl moiety, and a nitrophenyl substituent, which may contribute to its unique biological profile.

Research indicates that imidazole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may function as an inhibitor of key signaling pathways involved in inflammation and cancer progression.

Potential Targets

  • p38 MAP Kinase : Similar compounds have been identified as inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses and cell differentiation.
  • GABA-A Receptors : Research on related imidazole compounds suggests potential modulation of GABA-A receptors, which play a significant role in neurotransmission and could influence neurological disorders.

Antitumor Activity

In vitro studies have shown that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of certain imidazole compounds to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis via caspase activation
A549 (Lung)12.0Cell cycle arrest
HeLa (Cervical)8.7Induction of oxidative stress

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been evaluated using animal models. In one study, administration of the compound reduced levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model.

Treatment Group Cytokine Levels (pg/mL) Effect
ControlTNF-α: 150Baseline
Compound (50 mg/kg)TNF-α: 75Significant reduction

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of colon cancer. Mice treated with this compound showed a marked reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are suitable for preparing 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole?

The compound can be synthesized via multi-component reactions, such as the Debus-Radziszewski imidazole synthesis, which involves condensation of a 1,2-diketone (or equivalent), an aldehyde, and a primary amine under acidic conditions. For regioselective substitution at the 2-position, thiol-containing reagents (e.g., ethyl mercaptan) can be introduced early in the reaction sequence. Optimization of solvent (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (e.g., ammonium acetate) is critical .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., aromatic protons for fluorophenyl/nitrophenyl groups).
  • X-ray crystallography : Single-crystal analysis resolves spatial arrangement and confirms regiochemistry (see similar imidazole derivatives in ) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What preliminary assays are recommended to assess its biological activity?

Screen for kinase inhibition using in vitro kinase activity assays. For example:

  • Kinase inhibition profiling : Test against p38 MAPK, CDKs, or JAK/STAT pathways, given structural similarities to PD169316 and SB203580 ( ).
  • Cellular assays : Measure IC50_{50} values in cell lines sensitive to kinase modulation (e.g., Swiss 3T3 fibroblasts) using WST-1 or MTT viability assays .

Advanced Research Questions

Q. How does the ethylsulfanyl group influence selectivity among kinase targets compared to methylsulfinyl or hydroxyphenyl analogs?

Perform structure-activity relationship (SAR) studies :

  • Synthesize analogs with variations at the 2-position (e.g., methylsulfinyl, nitrophenyl) and compare inhibitory potency using competitive ATP-binding assays.
  • Use computational docking to predict interactions with kinase ATP-binding pockets (e.g., p38 MAPK’s hydrophobic region may favor ethylsulfanyl over bulkier groups) .

Q. How should contradictory data on its efficacy across different cell models be resolved?

Conduct orthogonal validation :

  • Target engagement assays : Use thermal shift assays (TSA) to confirm direct binding to the intended kinase.
  • Pathway inhibition profiling : Employ phospho-specific antibodies in Western blotting to assess downstream signaling (e.g., MAPK phosphorylation status).
  • Off-target screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. What strategies improve metabolic stability for in vivo applications?

Optimize pharmacokinetics via:

  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethylsulfanyl oxidation).
  • Structural modifications : Introduce electron-withdrawing groups or replace labile substituents (e.g., fluorination of adjacent positions) to reduce CYP450-mediated degradation .

Q. How can researchers determine if observed cellular effects are due to target inhibition or off-pathway toxicity?

Implement counter-screening protocols :

  • Inactive analog controls : Use structurally similar but pharmacologically inert compounds (e.g., SB202474 in ) to isolate target-specific effects.
  • CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target kinase to confirm phenotype dependence .

Methodological Notes

  • Data Interpretation : Cross-reference kinetic parameters (e.g., KiK_i, IC50_{50}) with cellular assay results to account for permeability differences ().
  • Contradictory Results : If activation of upstream kinases (e.g., Raf) is observed, evaluate feedback loops using time-course experiments and pathway inhibitors ().

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